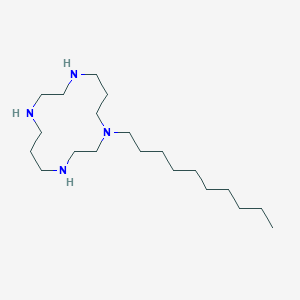
1-Decyl-1,4,8,11-tetraazacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decyl-1,4,8,11-tetraazacyclotetradecane is a chemical compound that belongs to the class of azamacrocycles. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry . The structure of this compound consists of a macrocyclic ring with four nitrogen atoms and a decyl group attached to one of the nitrogen atoms .
Métodos De Preparación
The synthesis of 1-Decyl-1,4,8,11-tetraazacyclotetradecane involves several steps. One common method includes the following steps :
Weighing and Mixing: Weigh 2-methyltetrahydrofuran, 1,2-bis(3-aminopropylamino)ethane, a protective agent, and water. Mix and stir uniformly.
Rotary Evaporation: Perform rotary evaporation on the reaction liquid to recover the solvent. Recrystallize with toluene to obtain yellow crystals.
Reaction with Dibromoethane: Mix the yellow crystal with tert-butyl methyl ether and 1,2-dibromoethane. Stir uniformly, filter the reaction solution while hot, cool the filtrate, add petroleum ether, and crystallize to obtain a light yellow solid product.
Final Crystallization: Under nitrogen protection, add the light yellow solid product into a potassium hydroxide aqueous solution in batches. Cool the reaction liquid to room temperature, filter, add dichloromethane into the filtrate for extraction, distill under normal pressure to recover dichloromethane, add petroleum ether into the residual solution, cool, and crystallize to obtain this compound crystals.
Análisis De Reacciones Químicas
1-Decyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Complex Formation: It forms stable complexes with metal ions, such as zinc and copper, which are used in various applications.
Aplicaciones Científicas De Investigación
1-Decyl-1,4,8,11-tetraazacyclotetradecane has several scientific research applications :
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is used in the synthesis of molecules with electroactive cavities and as a nitrogen crown ether analogue.
Medicine: It is involved in the preparation of plerixafor derivatives, which have applications in medical research.
Industry: The compound acts as an antioxidant in rubber and is used in the preparation of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Decyl-1,4,8,11-tetraazacyclotetradecane involves its ability to bind strongly to metal ions, forming stable complexes . These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the context of the reaction. The compound’s macrocyclic structure allows it to act as a chelating agent, effectively coordinating with metal ions and influencing their reactivity.
Comparación Con Compuestos Similares
1-Decyl-1,4,8,11-tetraazacyclotetradecane can be compared with other similar compounds, such as :
1,4,8,11-Tetraazacyclotetradecane: This compound lacks the decyl group but shares the macrocyclic structure with four nitrogen atoms.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This compound has methyl groups attached to the nitrogen atoms instead of a decyl group.
Cyclam: A common name for 1,4,8,11-tetraazacyclotetradecane, which forms stable metal complexes similar to this compound.
The uniqueness of this compound lies in its decyl group, which can influence its solubility, reactivity, and the stability of the metal complexes it forms.
Propiedades
Número CAS |
92745-45-4 |
|---|---|
Fórmula molecular |
C20H44N4 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
1-decyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C20H44N4/c1-2-3-4-5-6-7-8-9-18-24-19-11-14-22-16-15-21-12-10-13-23-17-20-24/h21-23H,2-20H2,1H3 |
Clave InChI |
OAFJOFUARIRJGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN1CCCNCCNCCCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B14366197.png)
![[Bromo(cyclohexylidene)methyl]benzene](/img/structure/B14366207.png)

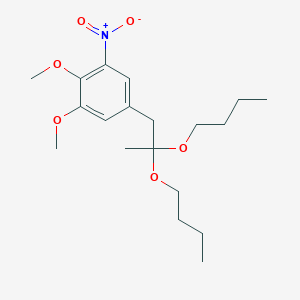
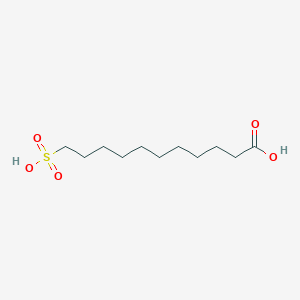
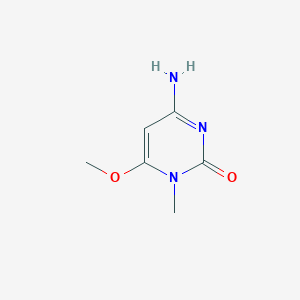
![N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea](/img/structure/B14366253.png)
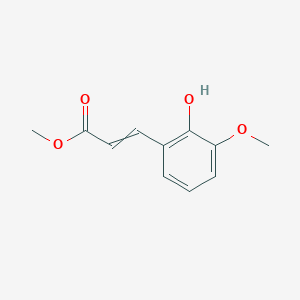

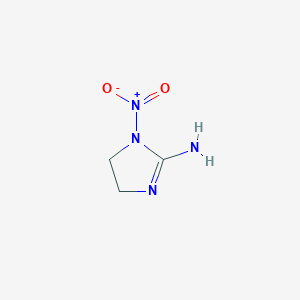

![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
